

Spectroscopic Blueprint of 5-Hydroxypyrimidine-2-carbonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *5-Hydroxypyrimidine-2-carbonitrile*

Cat. No.: B3028826

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Introduction: Unveiling the Molecular Identity

5-Hydroxypyrimidine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development.^[1] Its pyrimidine core is a fundamental building block of nucleic acids, and the strategic placement of a hydroxyl and a cyano group offers versatile opportunities for molecular interactions and further chemical modifications.^[1] Accurate structural elucidation and purity assessment are paramount for any downstream application, from high-throughput screening to preclinical development. This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Hydroxypyrimidine-2-carbonitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data, while partially predictive due to the limited availability of published experimental spectra for this specific molecule, is grounded in the well-established principles of spectroscopic analysis of pyrimidine derivatives.^{[2][3][4][5]} This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important molecule.

Molecular Structure and Key Features

The structural framework of **5-Hydroxypyrimidine-2-carbonitrile**, with the IUPAC name 5-hydroxy-2-pyrimidinecarbonitrile, is presented below. The molecule possesses a molecular formula of $C_5H_3N_3O$ and a molecular weight of approximately 121.10 g/mol.^[1]

Figure 1: 2D Structure of **5-Hydroxypyrimidine-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For **5-Hydroxypyrimidine-2-carbonitrile**, both ^1H and ^{13}C NMR are crucial for confirming the connectivity of atoms and the electronic environment of the pyrimidine ring.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **5-Hydroxypyrimidine-2-carbonitrile** is expected to be relatively simple, showing signals for the two aromatic protons on the pyrimidine ring and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atoms in the ring, as well as the electron-donating effect of the hydroxyl group.

Proton (Position)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.5 - 8.8	Doublet	2.0 - 3.0
H-6	8.3 - 8.6	Doublet	2.0 - 3.0
OH	10.0 - 12.0	Broad Singlet	-

Table 1: Predicted ^1H NMR data for **5-Hydroxypyrimidine-2-carbonitrile** (in DMSO-d_6).

Interpretation and Rationale:

The predicted downfield chemical shifts for H-4 and H-6 are characteristic of protons on an electron-deficient pyrimidine ring.^[2] The ortho-relationship between these two protons would result in a small coupling constant (J), appearing as doublets. The hydroxyl proton is expected to be a broad singlet due to chemical exchange and its chemical shift can be highly dependent on the solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO-d_6 , the OH proton signal is typically observed at a higher chemical shift.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.

Carbon (Position)	Predicted Chemical Shift (δ , ppm)
C-2	140 - 145
C-4	155 - 160
C-5	145 - 150
C-6	130 - 135
CN	115 - 120

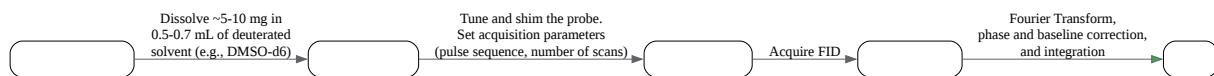
Table 2: Predicted ^{13}C NMR data for **5-Hydroxypyrimidine-2-carbonitrile** (in DMSO-d₆).

Interpretation and Rationale:

The carbon atoms of the pyrimidine ring (C-2, C-4, C-5, and C-6) are expected to resonate in the aromatic region. C-2, being attached to two nitrogen atoms and the electron-withdrawing nitrile group, is predicted to be significantly downfield. C-4 and C-5, being in close proximity to the electronegative nitrogen and oxygen atoms, are also expected at lower fields. The nitrile carbon (CN) typically appears in the 115-120 ppm range.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.



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Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **5-Hydroxypyrimidine-2-carbonitrile** and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Perform shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Set the appropriate spectral width, acquisition time, and relaxation delay. A standard single-pulse experiment is typically used. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of **5-Hydroxypyrimidine-2-carbonitrile** is expected to show characteristic absorption bands for the O-H, C-H, C≡N, C=N, and C=C functional groups.

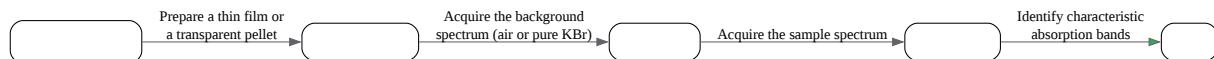
Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity
O-H stretch (H-bonded)	3200 - 3600	Broad, Strong
C-H stretch (aromatic)	3000 - 3100	Medium
C≡N stretch (nitrile)	2220 - 2260	Strong, Sharp
C=N stretch (ring)	1620 - 1680	Medium to Strong
C=C stretch (ring)	1550 - 1600	Medium to Strong
C-O stretch	1200 - 1300	Strong

Table 3: Predicted characteristic IR absorption bands for **5-Hydroxypyrimidine-2-carbonitrile**.

Interpretation and Rationale:

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[2]
- C-H Stretch: The absorption in the 3000-3100 cm⁻¹ range is characteristic of C-H stretching vibrations in aromatic rings.[2]
- C≡N Stretch: A strong and sharp peak in the 2220-2260 cm⁻¹ region is a definitive marker for the nitrile functional group.[3]
- Ring Vibrations: The absorptions in the 1550-1680 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations within the pyrimidine ring, which are often coupled.[4]
- C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is expected for the C-O stretching of the hydroxyl group attached to the aromatic ring.

Experimental Protocol for IR Data Acquisition



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Figure 3: General workflow for acquiring an IR spectrum.

Step-by-Step Methodology (ATR):

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract any atmospheric and instrumental interferences.
- Sample Application: Place a small amount of the solid **5-Hydroxypyrimidine-2-carbonitrile** sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectral Data

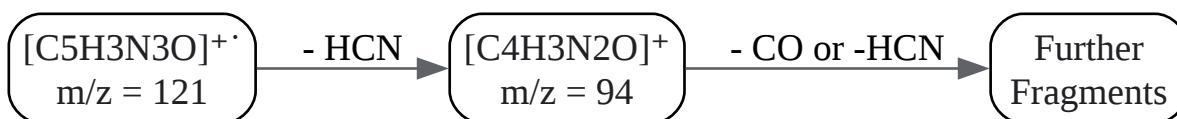
For **5-Hydroxypyrimidine-2-carbonitrile** (Molecular Weight: 121.10 g/mol), the mass spectrum is expected to show a prominent molecular ion peak.

m/z	Predicted Identity	Relative Intensity
121	$[M]^+$	High
94	$[M - HCN]^+$	Moderate
67	$[M - HCN - HCN]^+$ or $[C_4H_3N]^+$	Moderate to Low

Table 4: Predicted key fragments in the mass spectrum of **5-Hydroxypyrimidine-2-carbonitrile**.

Interpretation and Rationale:

The molecular ion peak ($[M]^+$) at m/z 121 would confirm the molecular weight of the compound. A common fragmentation pathway for nitrile-containing aromatic compounds is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), leading to a fragment ion at m/z 94. Further fragmentation could involve the loss of another HCN molecule or other rearrangements of the pyrimidine ring.



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Figure 4: Proposed fragmentation pathway for **5-Hydroxypyrimidine-2-carbonitrile**.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (Electron Ionization - GC-MS):

- **Sample Introduction:** Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into the gas chromatograph (GC). The GC will separate the compound from any impurities before it enters the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive spectroscopic blueprint for **5-Hydroxypyrimidine-2-carbonitrile**. While the presented data is largely predictive, it is based on sound scientific principles and data from analogous compounds, offering a robust starting point for researchers. The detailed protocols for data acquisition provide a framework for obtaining high-quality experimental data. As a molecule with significant potential in drug discovery, the thorough spectroscopic characterization outlined in this guide is a critical step in unlocking its full therapeutic promise. It is our hope that this guide will facilitate further research and development involving this versatile pyrimidine derivative.

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